molecular formula C27H18FN3O4 B11390466 1-(4-fluorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-fluorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11390466
M. Wt: 467.4 g/mol
InChI Key: YXNBYTPQRLMHQX-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a methylbenzoyl group, and a benzofuran moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Benzofuran Moiety: This step often involves cyclization reactions using appropriate starting materials under controlled conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through substitution reactions using fluorinated reagents.

    Coupling Reactions: The final step usually involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-(4-fluorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C27H18FN3O4

Molecular Weight

467.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C27H18FN3O4/c1-16-6-8-17(9-7-16)25(33)26-23(20-4-2-3-5-22(20)35-26)29-27(34)24-21(32)14-15-31(30-24)19-12-10-18(28)11-13-19/h2-15H,1H3,(H,29,34)

InChI Key

YXNBYTPQRLMHQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NN(C=CC4=O)C5=CC=C(C=C5)F

Origin of Product

United States

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